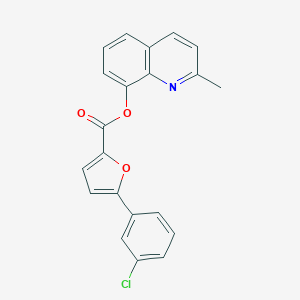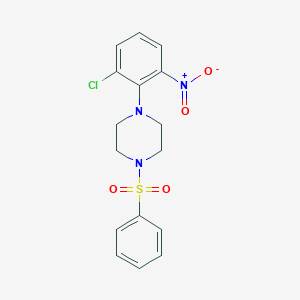
2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate is a complex organic compound that combines a quinoline derivative with a furan carboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with 3-chlorophenylfuran-2-carboxylic acid under acidic conditions. The reaction may require a catalyst such as sulfuric acid or phosphoric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 8-position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Alkylated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can bind to specific proteins, inhibiting their function and triggering apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline: This compound shares a similar quinoline core but differs in its substituents, leading to different biological activities.
8-Hydroxyquinoline derivatives: These compounds also contain a quinoline ring and exhibit a wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-Methyl-8-quinolinyl 5-(3-chlorophenyl)-2-furoate is unique due to its combination of a quinoline derivative with a furan carboxylate moiety, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and proteins makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H14ClNO3 |
|---|---|
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
(2-methylquinolin-8-yl) 5-(3-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C21H14ClNO3/c1-13-8-9-14-4-3-7-18(20(14)23-13)26-21(24)19-11-10-17(25-19)15-5-2-6-16(22)12-15/h2-12H,1H3 |
Clave InChI |
NDOVYQJGPBHUTC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C=C1 |
SMILES canónico |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5Z)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B317548.png)
![(5Z)-3-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylimino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B317549.png)

![(2-Chloro-4,5-difluorophenyl)[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B317556.png)

![N-[5-[2-[2-[2-(5-benzamido-1,3,4-thiadiazol-2-yl)ethoxy]propoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B317558.png)
![2-(3-chloro-4-methylphenyl)-4-[3-nitro-4-(1-piperidinyl)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317559.png)

![1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]tetrazole](/img/structure/B317564.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}acrylonitrile](/img/structure/B317565.png)
![5-{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317566.png)
![ethyl 4-{5-[(8-bromo-6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B317567.png)
![5-[5-nitro-2-(3-methyl-1-piperidinyl)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317569.png)
![2-{2-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B317572.png)
